Cyclo(-RGDfK)

Catalog No.
S003312
CAS No.
161552-03-0
M.F
C27H41N9O7
M. Wt
603.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(-RGDfK)

CAS Number

161552-03-0

Product Name

Cyclo(-RGDfK)

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C27H41N9O7

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1

InChI Key

NVHPXYIRNJFKTE-HAGHYFMRSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Synonyms

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Description

Cyclo(RGDfK) is a synthetic lipopeptide inhibitor of αvβ3 integrin (IC50 = 1.33 nM). Osteoblast cultures, which express αvβ5 and αvβ3 integrins, but not M21L cells that do not express these integrins, bind to cyclo(RGDfK)-coated surfaces. Cyclo(RGDfK) is taken up into tumors in vivo and in vitro and it has been polymerized or conjugated to various fluorophores, radiolabels, and peptide sequences for use in fluorescent and PET imaging to study tumor cell adhesion.
Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin. IC50 value:Target: αvβ3 integrin inhibitorin vitro: NOPO-c(RGDfK) and its Ga(III) and Cu(II) complexes showed high affinity to αvβ3 integrin (IC50 = 0.94 ± 0.06, 1.02 ± 0.09, and 0.51 ± 0.06 nM, respectively). [(66)Ga]DOTA-E-[c(RGDfK)]2 can be prepared with high radiochemical purity (>97%), specific activity (36-67GBq/μmol), in vitro stability, and moderate protein binding. MicroPET imaging up to 24 post-injection showed contrasting tumors reflecting αvβ3-targeted tracer accumulation.

Biomaterial Scaffolds in Tissue Engineering and Regenerative Medicine

Drug Delivery in Cancer Therapy

Spider Silk Cell Scaffolds in Biochemistry and Molecular Biology

Cyclo(-Arg-Gly-Asp-D-Phe-Lys) is a cyclic peptide that serves as a significant integrin inhibitor, particularly targeting the αvβ3 integrin, which is often overexpressed in various tumors. This compound is recognized for its high tumor-targeting properties, making it a valuable candidate in cancer therapy, especially for non-small-cell lung cancer. The structure of Cyclo(-RGDfK) consists of a cyclic arrangement of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and lysine, which enhances its stability and binding affinity to integrins compared to linear peptides .

Cyclo(RGDfK) acts as a specific inhibitor of αvβ3 integrin. It binds to the RGD-recognition site on the integrin, preventing it from interacting with its natural ligands (molecules that bind to the integrin) []. This disrupts cell adhesion, migration, and signaling processes mediated by αvβ3 integrin.

Primarily due to its functional groups. It is known to undergo conjugation reactions with dyes, drug molecules, and chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and NOTA (1,4,7-triazacyclononane-1,4-diacetic acid). These conjugation reactions are essential for developing imaging agents and targeted drug delivery systems .

The primary biological activity of Cyclo(-RGDfK) is its ability to inhibit the interaction between integrins and their ligands. This inhibition plays a crucial role in blocking tumor cell adhesion and migration. The compound has demonstrated significant uptake in tumors both in vitro and in vivo studies. Its specificity for αvβ3 integrin makes it particularly effective in targeting angiogenesis and tumor metastasis . Additionally, Cyclo(-RGDfK) has been functionalized to enhance its biological applications, including use in tissue engineering and regenerative medicine .

The synthesis of Cyclo(-RGDfK) can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the efficient assembly of the peptide chain on a solid support. An improved synthesis protocol based on Kessler's procedure has been developed to yield high-purity Cyclo(-RGDfK) in multi-gram quantities .
  • Solution Phase Synthesis: Involves synthesizing the peptide in solution followed by cyclization under controlled conditions.
  • Functionalization Techniques: Cyclo(-RGDfK) can also be synthesized through functionalization of existing peptides or proteins to introduce additional functionalities for specific applications .

Cyclo(-RGDfK) has several notable applications:

  • Cancer Therapy: Its ability to selectively bind to tumor cells makes it a promising candidate for targeted cancer therapies.
  • Imaging Agents: When conjugated with radiolabels or fluorophores, it can be used for imaging tumors via techniques like positron emission tomography (PET).
  • Tissue Engineering: Functionalized versions of Cyclo(-RGDfK) are employed in creating scaffolds that promote cell adhesion and growth .

Studies have shown that Cyclo(-RGDfK) interacts specifically with αvβ3 integrin receptors on the surface of tumor cells. This interaction results in enhanced cellular uptake and retention within tumors. Research has also explored its potential synergistic effects when combined with other therapeutic agents, suggesting that it may enhance the efficacy of existing cancer treatments by improving drug delivery mechanisms .

Cyclo(-RGDfK) shares structural similarities with several other cyclic peptides that also target integrins. Here are some notable examples:

Compound NameStructureUnique Features
Cyclo(-RGD)Arg-Gly-AspSimpler structure; less specificity than Cyclo(-RGDfK).
Cyclo(-RGDfV)Arg-Gly-Asp-ValIncreased binding affinity for certain integrins.
Cyclo(-RGEfK)Arg-Gly-Glu-D-Phe-LysDifferent amino acid composition affects binding properties.
Cyclo(-RGDfL)Arg-Gly-Asp-D-Phe-LeuExhibits unique biological activities compared to Cyclo(-RGDfK).

The uniqueness of Cyclo(-RGDfK) lies primarily in its enhanced stability due to the presence of D-phenylalanine and lysine residues, which contribute to its specificity and effectiveness as an integrin inhibitor compared to other compounds listed above .

XLogP3

-4.7

Dates

Modify: 2023-09-13
[1]. Simecek J, et al. Benefits of NOPO as chelator in gallium-68 peptides, exemplified by preclinical characterization of (68)Ga-NOPO-c(RGDfK). Mol Pharm. 2014 May 5;11(5):1687-95.

[2]. Lopez-Rodriguez V, et al. Preparation and preclinical evaluation of (66)Ga-DOTA-E(c(RGDfK))2 as a potential theranostic radiopharmaceutical. Nucl Med Biol. 2015 Feb;42(2):109-14.

[3]. Kim YS, et al. Synthesis and characterization of gadolinium-Peptidomimetic complex as an αvβ3 integrin targeted MR contrast agent. Bioorg Med Chem Lett. 2015 May 15;25(10):2056-9.

Explore Compound Types